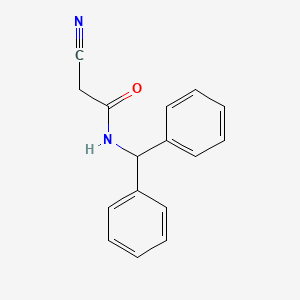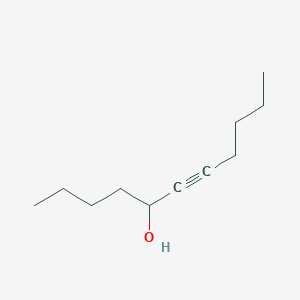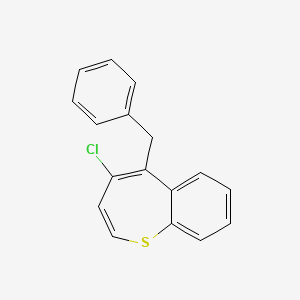
5-Benzyl-4-chloro-1-benzothiepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-chloro-1-benzothiepine is a heterocyclic compound that belongs to the benzothiepine family This compound is characterized by a benzene ring fused to a thiepine ring, with a benzyl group and a chlorine atom attached to specific positions on the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-chloro-1-benzothiepine typically involves the construction of the benzothiepine ring system followed by the introduction of the benzyl and chloro substituents. One common method involves the intramolecular Friedel-Crafts reaction of a suitably substituted thiophenol derivative. For example, the alkylation of p-bromothiophenol with an appropriate alkyl halide, followed by cyclization, can yield the desired benzothiepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-4-chloro-1-benzothiepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiepines .
Aplicaciones Científicas De Investigación
5-Benzyl-4-chloro-1-benzothiepine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-4-chloro-1-benzothiepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in cellular signaling pathways, and modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiepine: A structurally related compound with similar chemical properties but lacking the benzyl and chloro substituents.
1-Benzazepine: Another related compound with a nitrogen atom in place of the sulfur atom in the thiepine ring.
Uniqueness
5-Benzyl-4-chloro-1-benzothiepine is unique due to the presence of both benzyl and chloro substituents, which confer distinct chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
66769-02-6 |
|---|---|
Fórmula molecular |
C17H13ClS |
Peso molecular |
284.8 g/mol |
Nombre IUPAC |
5-benzyl-4-chloro-1-benzothiepine |
InChI |
InChI=1S/C17H13ClS/c18-16-10-11-19-17-9-5-4-8-14(17)15(16)12-13-6-2-1-3-7-13/h1-11H,12H2 |
Clave InChI |
XPPATKVUVXEMGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CSC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



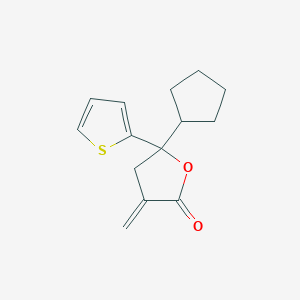
![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)

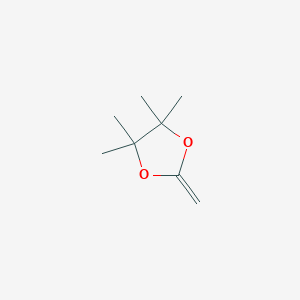


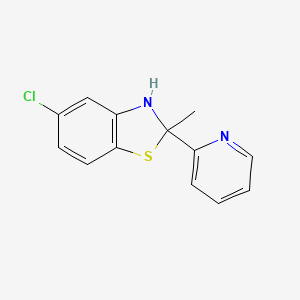


![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
